molecular formula C14H17ClO3 B6638309 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone

Cat. No.: B6638309
M. Wt: 268.73 g/mol
InChI Key: OASORNJZGNXSNE-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hydroxycyclohexyl group

Preparation Methods

The synthesis of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-hydroxyacetophenone with cyclohexanol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the ether linkage between the phenyl and cyclohexyl groups .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-9(16)10-6-7-13(11(15)8-10)18-14-5-3-2-4-12(14)17/h6-8,12,14,17H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASORNJZGNXSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2CCCCC2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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